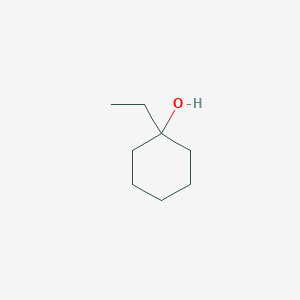

1-Ethylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-8(9)6-4-3-5-7-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCJHJXFXUZJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173018 | |

| Record name | 1-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-18-7 | |

| Record name | 1-Ethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ETHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VES5DBC5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylcyclohexanol from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethylcyclohexanol from cyclohexanone, a key transformation in organic chemistry with applications in the synthesis of pharmaceuticals and specialty chemicals. The primary focus of this document is the Grignard reaction, the most common and efficient method for this conversion. Alternative synthetic routes, including the use of organolithium reagents, are also discussed. Detailed experimental protocols, quantitative data, and characterization methods are presented to assist researchers in the successful execution and analysis of this synthesis.

Reaction Overview: The Grignard Reaction

The synthesis of this compound from cyclohexanone is most effectively achieved through a Grignard reaction.[1][2][3] This renowned carbon-carbon bond-forming reaction utilizes an organomagnesium halide (a Grignard reagent) to act as a potent nucleophile.[4][5] In this specific synthesis, ethylmagnesium bromide adds to the electrophilic carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate.[1][2] Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[1]

Reaction Mechanism

The mechanism of the Grignard synthesis of this compound can be broken down into two key steps:

-

Nucleophilic Addition: The ethyl group of the ethylmagnesium bromide, carrying a partial negative charge, acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[1][2]

-

Acidic Workup: The reaction mixture is treated with a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid. The alkoxide oxygen is protonated, yielding this compound and a magnesium salt byproduct.[1][6]

Experimental Protocols

Grignard Reagent Formation (Ethylmagnesium Bromide)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Ethyl bromide | 108.97 | 12.0 g (8.1 mL) | 0.11 |

| Anhydrous diethyl ether | 74.12 | 50 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Magnesium turnings and a small crystal of iodine are placed in the flask. The iodine helps to activate the magnesium surface.

-

A solution of ethyl bromide in 20 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

Approximately 5 mL of the ethyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Reaction with Cyclohexanone and Workup

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanone | 98.14 | 9.81 g (10.3 mL) | 0.10 |

| Anhydrous diethyl ether | 74.12 | 30 mL | - |

| Saturated aq. NH4Cl | - | ~50 mL | - |

| Diethyl ether (for extraction) | 74.12 | 2 x 50 mL | - |

| Anhydrous sodium sulfate | 142.04 | ~10 g | - |

Procedure:

-

A solution of cyclohexanone in 30 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

The Grignard reagent solution is cooled in an ice bath.

-

The cyclohexanone solution is added dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 20 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

Purification

The diethyl ether is removed from the filtered solution by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.[9]

Expected Product Data:

| Property | Value |

| Boiling Point | 165-167 °C at atmospheric pressure |

| Density | ~0.93 g/mL |

| Expected Yield | 70-85% |

Alternative Synthetic Routes

Organolithium Reagents

Similar to Grignard reagents, organolithium reagents, such as ethyllithium, can be used for the nucleophilic addition to cyclohexanone.[10][11][12] Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to higher yields and faster reaction times.[10] However, they are also more pyrophoric and require more stringent handling techniques.[13][14] The reaction mechanism and workup procedure are analogous to the Grignard reaction.

Catalytic Hydrogenation

An alternative, though less direct, route involves the catalytic hydrogenation of a precursor. For instance, 1-ethylidenecyclohexane can be hydrogenated to this compound. This method is part of a broader field of research into the hydrogenation of unsaturated compounds.[15] Another possibility is the hydrogenation of ethyl cyclohexanone, though this starting material is less common.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the cyclohexyl ring protons (a complex multiplet). The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.[16][17][18]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the carbons of the cyclohexyl ring, including the quaternary carbon attached to the hydroxyl group.[16][17]

Typical ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~0.9 (triplet) | ~8 |

| -CH₂- (ethyl) | ~1.5 (quartet) | ~33 |

| Cyclohexyl protons | 1.2 - 1.7 (multiplet) | ~22, ~25, ~38 |

| Quaternary Carbon | - | ~72 |

| -OH | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol.[5][19][20][21][22] A C-O stretching vibration will be observed in the 1000-1200 cm⁻¹ region. The absence of a strong carbonyl (C=O) peak around 1710 cm⁻¹ confirms the complete conversion of the starting cyclohexanone.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 128.[1][23] Common fragmentation patterns include the loss of an ethyl group (m/z = 99) and the loss of water (m/z = 110).

Potential Side Reactions

The primary side reaction in the Grignard synthesis of this compound is the enolization of cyclohexanone. The Grignard reagent can act as a base and abstract an alpha-proton from the cyclohexanone, forming an enolate.[4] This is more likely to occur with sterically hindered Grignard reagents but can also be a minor pathway with ethylmagnesium bromide. Upon workup, the enolate is protonated, regenerating the starting cyclohexanone and reducing the overall yield of the desired alcohol.

Conclusion

The synthesis of this compound from cyclohexanone via the Grignard reaction is a robust and high-yielding method suitable for both academic and industrial settings. Careful control of anhydrous conditions and reaction temperature is crucial for maximizing the yield and minimizing side reactions. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions, such as solvent and temperature, may lead to even higher efficiencies. The exploration of alternative routes, particularly those involving organolithium reagents, may offer advantages in specific applications, though they require specialized handling procedures.

References

- 1. Cyclohexanol, 1-ethyl- [webbook.nist.gov]

- 2. Solved 2. Draw the mechanism for the Grignard reaction of | Chegg.com [chegg.com]

- 3. Solved cyclohexanone reacts with ethyl magnesium bromide, | Chegg.com [chegg.com]

- 4. adichemistry.com [adichemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Purification [chem.rochester.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sites.wp.odu.edu [sites.wp.odu.edu]

- 12. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Cyclohexanol, 1-ethyl- [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. researchgate.net [researchgate.net]

- 23. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

An In-depth Technical Guide to the Grignard Reaction for the Preparation of 1-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction for the synthesis of 1-ethylcyclohexanol, a valuable intermediate in organic synthesis. The document details the reaction mechanism, provides an illustrative experimental protocol, and discusses key reaction parameters influencing the yield.

Reaction Overview

The synthesis of this compound via the Grignard reaction is a classic example of nucleophilic addition to a carbonyl group.[1][2] The reaction involves the treatment of cyclohexanone with ethylmagnesium bromide, a Grignard reagent. The ethyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form a tertiary alcohol upon acidic workup.[1][3]

Reaction Mechanism

The Grignard reaction for the preparation of this compound proceeds in three main stages:

-

Formation of the Grignard Reagent: Ethyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form ethylmagnesium bromide. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[4]

-

Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent renders the ethyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate.[1]

-

Acidic Workup: The reaction mixture is treated with a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to protonate the alkoxide and yield the final product, this compound. This step also quenches any unreacted Grignard reagent.[1][4]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is an illustrative experimental protocol for the synthesis of this compound. All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes.

-

-

Reaction with Cyclohexanone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of cyclohexanone in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

The reaction mixture is cooled in an ice bath and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction and precipitate magnesium salts.[4]

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by distillation.

-

Caption: General experimental workflow for this compound synthesis.

Data Presentation: Factors Influencing Yield

The yield of this compound can be influenced by several factors. The following table provides illustrative data on how varying reaction conditions can affect the product yield. Note that this data is representative and actual yields may vary based on specific experimental execution.

| Parameter | Condition | Observed Yield (%) | Notes |

| Solvent | Diethyl Ether | ~85-95% | Standard solvent, good for Grignard reagent stability.[4] |

| Tetrahydrofuran (THF) | ~90-98% | Can sometimes lead to higher yields due to better solvation.[4] | |

| Temperature | 0 °C to Room Temp | ~80-90% | Lower temperatures can minimize side reactions.[4] |

| Reflux | ~70-85% | Higher temperatures may increase the rate of side reactions. | |

| Reagent Ratio | 1.1:1 (EtMgBr:Cyclohexanone) | ~90% | A slight excess of the Grignard reagent is optimal. |

| 2:1 (EtMgBr:Cyclohexanone) | ~85% | A large excess can lead to more side products. | |

| Addition Rate | Slow | ~90-95% | Slow addition helps to control the exothermic reaction. |

| Rapid | ~75-85% | Rapid addition can lead to localized overheating and side reactions. |

Potential Side Reactions

Several side reactions can occur during the Grignard synthesis of this compound, potentially reducing the yield of the desired product:

-

Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, forming an enolate. Upon workup, this reverts to the starting ketone. This is more prevalent with sterically hindered Grignard reagents.[4]

-

Reduction: If the Grignard reagent possesses a beta-hydrogen, it can reduce the cyclohexanone to cyclohexanol via a hydride transfer.[4]

-

Wurtz Coupling: The Grignard reagent can react with any unreacted ethyl bromide to form butane.[4]

By carefully controlling the reaction conditions, such as temperature and the rate of addition, and by using a slight excess of the Grignard reagent, these side reactions can be minimized, leading to a higher yield of this compound. The use of anhydrous conditions is paramount to the success of the reaction, as any moisture will readily protonate and destroy the Grignard reagent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclohexanol is a tertiary alcohol with a cyclohexane backbone. Its unique structural characteristics impart a range of physical and chemical properties that make it a subject of interest in various chemical research and development sectors. This document provides a comprehensive overview of its properties, synthesis, and key reactions, tailored for a technical audience.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-ethylcyclohexan-1-ol | [1][2] |

| Synonyms | 1-Ethyl-1-cyclohexanol, 1-Ethyl-1-hydroxycyclohexane | [1][3] |

| CAS Number | 1940-18-7 | [1][3][4] |

| Molecular Formula | C₈H₁₆O | [1][3][4] |

| Molecular Weight | 128.21 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Odor | Mild, sweet | [1] |

Thermal and Optical Properties

| Property | Value | Source(s) |

| Melting Point | -44 °C, 34.5 °C, 35 °C | [4][7][8] |

| Boiling Point | 165-168 °C, 180 °C | [1][4][7] |

| Flash Point | 68.2 °C | [7][9] |

| Refractive Index | 1.464–1.468 | [4][5] |

Other Physicochemical Data

| Property | Value | Source(s) |

| Density | 0.89 - 0.9227 g/cm³ | [4][10] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and other organic solvents.[1][4] | |

| pKa | 15.38 ± 0.20 (Predicted) | [5] |

| Vapor Pressure | 0.608 mmHg at 25°C | [7][9] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a tertiary alcohol. Key reactions include dehydration, oxidation, and esterification.

Dehydration

In the presence of an acid catalyst, this compound undergoes dehydration to form alkenes. This reaction is a primary pathway in processes such as bio-oil upgrading.[4] The reaction can be directed towards specific alkene isomers by selecting appropriate catalysts, such as modified zeolites or tungstated zirconia.[4]

Oxidation

As a tertiary alcohol, this compound is resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Esterification

Esterification of this compound with carboxylic acids or their derivatives can be achieved, though it is often slower than with primary or secondary alcohols due to steric hindrance.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

One of the most common methods for synthesizing this compound is the Grignard reaction, which involves the reaction of a Grignard reagent with a ketone.[4]

Materials:

-

Cyclohexanone

-

Ethyl bromide

-

Magnesium turnings

-

Dry diethyl ether

-

Dilute acid (e.g., HCl or H₂SO₄) for workup

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in dry diethyl ether.[11]

-

Reaction with Cyclohexanone: The freshly prepared Grignard reagent is then added dropwise to a solution of cyclohexanone in dry diethyl ether, typically at a low temperature to control the exothermic reaction.[11] The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.[11]

-

Formation of the Alkoxide Intermediate: This nucleophilic addition results in the formation of a magnesium alkoxide intermediate.[11]

-

Acidic Workup: The reaction mixture is then treated with a dilute aqueous acid solution to protonate the alkoxide, yielding this compound.[11]

-

Purification: The product can be purified using techniques such as column chromatography on silica gel with a hexane/ethyl acetate eluent system, followed by fractional distillation or recrystallization to achieve high purity (>98%).[4]

-

Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4]

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Dehydration of this compound

Caption: Reaction mechanism for the dehydration of this compound.

Applications

This compound and its derivatives have applications in several industries:

-

Fragrance and Flavor: It is used in the fragrance industry due to its mild, sweet scent and is an ingredient in perfumes, soaps, and lotions.[1] Some ester derivatives possess pleasant, fruity odors and are used in artificial fruit flavorings.[12]

-

Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.[1][12] For example, its oxidation can produce 1-ethylcyclohexanone, a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[12]

-

Plasticizers: It finds application in the production of plasticizers, which are added to polymers to increase their flexibility and durability.[1]

-

Solvent: Due to its solubility in organic solvents, it can be used as a solvent in various industrial processes.[1]

Safety Information

This compound may cause skin and eye irritation.[1][3] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area to avoid inhalation of vapors.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9][13]

Conclusion

This compound is a versatile tertiary alcohol with well-documented physical and chemical properties. Its synthesis via the Grignard reaction is a standard and efficient method. The reactivity of its hydroxyl group, particularly in dehydration reactions, makes it a useful intermediate in organic synthesis. Its applications in the fragrance, flavor, and polymer industries highlight its commercial importance. A thorough understanding of its properties and safe handling procedures is essential for its effective use in research and industrial settings.

References

- 1. Page loading... [guidechem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 1940-18-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1940-18-7 | Benchchem [benchchem.com]

- 5. This compound | 1940-18-7 [chemicalbook.com]

- 6. Cyclohexanol, 1-ethyl- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound [stenutz.eu]

- 9. 1-Ethylcyclohexane-1-ol [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. How is this compound synthesized from cyclohexanone? | Filo [askfilo.com]

- 12. jnsparrowchemical.com [jnsparrowchemical.com]

- 13. Cyclohexanol, 1-ethyl- [chembk.com]

1-Ethylcyclohexanol CAS number and molecular weight

An In-depth Technical Guide to 1-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a tertiary alcohol with significant applications in organic synthesis and as an intermediate in the production of various chemicals. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its primary applications, particularly as a precursor in medicinal chemistry.

Core Chemical Identity

This compound is a cyclic alcohol characterized by a hydroxyl group and an ethyl group attached to the same carbon atom of a cyclohexane ring.

| Identifier | Value |

| CAS Number | 1940-18-7[1][2] |

| Molecular Formula | C₈H₁₆O[1][2] |

| Molecular Weight | 128.21 g/mol [3] |

| IUPAC Name | 1-ethylcyclohexan-1-ol[3] |

| Synonyms | 1-Ethyl-1-cyclohexanol, 1-Ethyl-1-hydroxycyclohexane[4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] |

| Odor | Mild, sweet, characteristic odor | [2][4] |

| Boiling Point | Approximately 166-180 °C | [2] |

| Melting Point | Approximately -30 to 34.5 °C | [2][5] |

| Density | Approximately 0.919 - 0.9227 g/cm³ | [6][5] |

| Flash Point | 68.2 °C | [6][5] |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol and diethyl ether. | [2] |

| Refractive Index | ~1.4678 (at 18 °C) | [6] |

| Vapor Pressure | 0.608 mmHg at 25 °C | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. The most common and reliable method is the Grignard reaction.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from cyclohexanone and an ethyl Grignard reagent.

Objective: To synthesize this compound through the nucleophilic addition of an ethyl group to the carbonyl carbon of cyclohexanone.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether (or THF)

-

Cyclohexanone

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

All glassware must be oven-dried to be free of moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution is the Grignard reagent.[1]

-

-

Reaction with Cyclohexanone:

-

Dissolve cyclohexanone in anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent in an ice bath.

-

Add the cyclohexanone solution dropwise to the cooled Grignard reagent with constant stirring.[1]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour.

-

-

Acidic Workup and Extraction:

-

Pour the reaction mixture slowly into a beaker containing ice and a dilute acid (e.g., H₂SO₄ or HCl) to protonate the alkoxide intermediate.[1]

-

Transfer the mixture to a separatory funnel. The layers should be separated.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

Purification

The crude this compound obtained can be purified using the following method.

Objective: To obtain high-purity this compound.

Method: Fractional Distillation

-

The crude product is purified by fractional distillation under reduced pressure to prevent decomposition.

-

Collect the fraction that boils at the appropriate temperature for this compound.

Alternative Method: Column Chromatography

-

For smaller scales or higher purity, column chromatography can be employed.

-

A silica gel column is typically used with an eluent system such as a mixture of hexane and ethyl acetate.[7]

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic methods.

| Spectroscopy Type | Key Features |

| ¹H NMR | Displays characteristic signals for the ethyl group protons and the protons of the cyclohexyl ring.[7] |

| ¹³C NMR | Shows distinct peaks for the different carbon atoms in the ethyl and cyclohexyl moieties. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl group. |

| Mass Spectrometry (GC-MS) | Used to confirm the molecular weight and fragmentation pattern of the compound.[7] |

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis.[7] Its primary utility in drug development is as a precursor for more complex molecules with potential biological activities.[7] It can undergo various reactions, such as oxidation to form ethylcyclohexanone or dehydration to yield alkenes, making it a versatile building block in the synthesis of novel chemical entities.[7] Additionally, its derivatives are explored in the fragrance and flavor industry.[8]

Visualized Workflows and Reactions

The following diagrams illustrate the synthesis workflow and key chemical reactions of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Caption: Common chemical transformations of this compound.

References

- 1. How is this compound synthesized from cyclohexanone? | Filo [askfilo.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H16O | CID 16021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1940-18-7: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 1940-18-7 | Benchchem [benchchem.com]

- 8. jnsparrowchemical.com [jnsparrowchemical.com]

An In-depth Technical Guide to the Solubility of 1-Ethylcyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of 1-Ethylcyclohexanol

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound's structure, featuring a large non-polar hydrocarbon component and a polar hydroxyl group capable of hydrogen bonding, results in its high solubility in many organic solvents and slight solubility in water.

| Solvent | Solvent Polarity | Solubility of this compound | Temperature (°C) |

| Water | High | 7.2 g/L[1] | 25 |

| Methanol | High | Miscible (Qualitative) | Not Specified |

| Ethanol | High | Soluble (Qualitative)[1][3] | Not Specified |

| Acetone | Medium | Highly Soluble (Qualitative)[3] | Not Specified |

| Diethyl Ether | Low | Soluble (Qualitative)[1] | Not Specified |

| Benzene | Low | Highly Soluble (Qualitative)[3] | Not Specified |

| Hexane | Low | Miscible (Qualitative) | Not Specified |

| Toluene | Low | Miscible (Qualitative) | Not Specified |

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" and "Highly Soluble" are qualitative descriptors found in the literature. The lack of specific quantitative data highlights an area for further experimental investigation.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is a synthesis of established methods for solubility testing.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct layer of undissolved solute should be visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a period to allow for phase separation.

-

To further separate any finely dispersed droplets, centrifuge the sample at a moderate speed.

-

Carefully withdraw a sample from the supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved solute. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantification of Solute:

-

Accurately weigh the filtered saturated solution.

-

Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations.

-

Analyze the standard solutions and the saturated solution sample using a calibrated GC-FID or other suitable analytical method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

Spectroscopic Profile of 1-Ethylcyclohexanol: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethylcyclohexanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the experimental protocols for data acquisition and presents the information in a structured and accessible format to support research and development activities.

Introduction

This compound (CAS No: 1940-18-7, Molecular Formula: C₈H₁₆O) is a tertiary alcohol with a molecular weight of 128.21 g/mol .[1] Its structural elucidation and characterization are fundamental in various chemical and pharmaceutical applications. This guide provides a centralized resource for its spectroscopic signature, crucial for its identification, purity assessment, and study of its chemical behavior.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound displays characteristic signals for the ethyl and cyclohexyl protons. The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent and concentration.[2]

| Signal Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |

| Cyclohexyl (-CH₂-) | 1.2 - 1.7 | Multiplet (m) | 10H |

| Ethyl (-CH₂-) | 1.5 - 1.6 | Quartet (q) | 2H |

| Hydroxyl (-OH) | Variable (e.g., ~1.5) | Singlet (s, broad) | 1H |

Table 1: Estimated ¹H NMR Spectral Data for this compound.[2]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C1 (Quaternary, C-OH) | 72 |

| Ethyl (-CH₂) | 34 |

| Cyclohexyl (C2, C6) | 37 |

| Cyclohexyl (C3, C5) | 22 |

| Cyclohexyl (C4) | 26 |

| Ethyl (-CH₃) | 8 |

Table 2: Approximate ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values based on typical chemical shifts for similar structures and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretch of the alcohol functional group.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| 2930 | C-H stretch | Alkane |

| 2860 | C-H stretch | Alkane |

| 1450 | C-H bend | Alkane |

| 1150 | C-O stretch | Tertiary Alcohol |

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 128. The fragmentation pattern is characteristic of tertiary alcohols, often involving the loss of the ethyl group or water.

| m/z | Relative Intensity | Proposed Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - H₂O]⁺ |

| 99 | High | [M - C₂H₅]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 85 | High | [C₅H₉O]⁺ |

Table 4: Key Mass Spectrometry Fragments for this compound.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Purity : Ensure the this compound sample is of high purity. If necessary, purify the liquid by distillation.[4][5]

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[6][7] For a neat spectrum of the liquid alcohol, no solvent is required.[4][5]

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of solvent is typical. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7] If running a neat sample, use approximately 0.5 mL of the liquid.[4]

-

Sample Transfer : Using a clean Pasteur pipette, transfer the solution or neat liquid into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[6][8]

-

Filtration : To remove any particulate matter that can affect spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[8]

-

Capping and Labeling : Cap the NMR tube and label it clearly.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Parameters :

-

Pulse Sequence : Standard single-pulse experiment.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans are usually sufficient for good signal-to-noise.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : 2-10 seconds.

-

Number of Scans : A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. For ¹H NMR, integrate the signals and determine the coupling constants. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Instrument Preparation : Ensure the FTIR spectrometer is powered on and has undergone its necessary internal checks.

-

Salt Plates : Use clean and dry salt plates (e.g., NaCl or KBr). Handle them by the edges to avoid transferring moisture and oils from your fingers.

-

Sample Application : Place one to two drops of neat this compound onto the center of one salt plate.[9]

-

Sandwich Formation : Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[9]

-

Holder Placement : Secure the "sandwich" in the sample holder of the spectrometer.[9]

-

Background Spectrum : Run a background spectrum with the empty salt plates (or just air) in the beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Spectrum : Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.

-

Scanning Parameters :

-

Data Processing : The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Purity : Ensure the this compound sample is sufficiently pure.

-

Direct Infusion/Injection : For a liquid sample, it can be introduced directly into the ion source via a syringe pump or through a heated inlet system if it is volatile. Alternatively, it can be introduced via a gas chromatograph (GC-MS).[11]

-

Ionization Method : Electron Ionization (EI) is a common method for volatile, thermally stable compounds like this compound.[12]

-

Instrumentation : Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

EI Source Parameters :

-

Electron Energy : Typically set to 70 eV to induce fragmentation and generate a reproducible mass spectrum.

-

Source Temperature : Set to an appropriate temperature (e.g., 150-250 °C) to ensure the sample is in the gas phase.

-

-

Mass Analyzer Parameters :

-

Mass Range : Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

-

Scan Speed : Adjust for adequate signal acquisition across the desired mass range.

-

-

Data Acquisition : Acquire the mass spectrum, which will be a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for data acquisition.

Caption: Relationship between this compound and spectroscopic techniques.

Caption: Generalized workflow for obtaining spectroscopic data.

References

- 1. Cyclohexanol, 1-ethyl- [webbook.nist.gov]

- 2. This compound | 1940-18-7 | Benchchem [benchchem.com]

- 3. This compound | C8H16O | CID 16021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 6. ou.edu [ou.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. scribd.com [scribd.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Dehydration of 1-Ethylcyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 1-ethylcyclohexanol, a classic elimination reaction in organic synthesis. The document details the underlying E1 reaction mechanism, provides a detailed experimental protocol for the synthesis of the resulting alkene products, and presents relevant quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, offering a clear and concise resource for professionals in the chemical and pharmaceutical sciences.

Introduction

The dehydration of alcohols is a fundamental method for the synthesis of alkenes. This elimination reaction involves the removal of a molecule of water from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid.[1][2] this compound, a tertiary alcohol, undergoes dehydration readily under acidic conditions to yield a mixture of isomeric alkenes. Understanding the mechanism, product distribution, and experimental parameters of this reaction is crucial for its application in synthetic organic chemistry.

The reaction proceeds via an E1 (unimolecular elimination) mechanism, favored by the formation of a stable tertiary carbocation intermediate.[3][4] This guide will explore the stepwise mechanism, the factors governing product regioselectivity according to Zaitsev's rule, and a practical laboratory procedure for conducting the reaction and isolating the products.

Reaction Mechanism: The E1 Pathway

The acid-catalyzed dehydration of this compound proceeds through a three-step E1 mechanism. Tertiary alcohols like this compound favor this pathway due to the stability of the resulting tertiary carbocation intermediate.[3][4]

-

Step 1: Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This step is a rapid equilibrium that converts the poor leaving group, hydroxide (-OH), into a good leaving group, water (-OH₂⁺).[5][6]

-

Step 2: Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the slowest, rate-determining step of the E1 mechanism.[4][5]

-

Step 3: Deprotonation to Form Alkenes: A weak base, typically water or the conjugate base of the acid catalyst (e.g., H₂O or HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond.

Two primary products can be formed, depending on which adjacent proton is removed:

-

1-Ethylcyclohexene (Major Product): Removal of a proton from one of the adjacent ring carbons results in the more substituted, and therefore more stable, trisubstituted alkene. This is the major product, as predicted by Zaitsev's rule .[5][7][8]

-

Ethylidenecyclohexane (Minor Product): Removal of a proton from the ethyl group's methylene carbon results in the less substituted, disubstituted alkene.

References

- 1. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]

- 2. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]

- 3. homework.study.com [homework.study.com]

- 4. periodicchemistry.com [periodicchemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. sarthaks.com [sarthaks.com]

- 8. shaalaa.com [shaalaa.com]

An In-depth Technical Guide to the Oxidation of 1-Ethylcyclohexanol to Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 1-ethylcyclohexanol to its corresponding ketone, ethylcyclohexanone. This transformation is a fundamental process in organic synthesis, with applications in the pharmaceutical and fine chemical industries. The guide details various established oxidation methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone of organic chemistry. This compound, a readily available starting material, can be efficiently converted to ethylcyclohexanone, a valuable intermediate in the synthesis of more complex molecules. The choice of oxidizing agent and reaction conditions is critical to achieving high yields and purity while minimizing side reactions and environmental impact. This document explores four common and effective methods for this transformation: Jones oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and hypochlorite oxidation.

Comparative Analysis of Oxidation Methods

The selection of an appropriate oxidation method depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, the desired purity of the product, and considerations of reagent toxicity and waste disposal. The following table summarizes the key quantitative parameters for the oxidation of this compound and its close analogs using different methods.

| Oxidation Method | Oxidizing Agent | Substrate | Yield (%) | Reaction Time | Temperature (°C) | Solvent | Ref. |

| Jones Oxidation | CrO₃, H₂SO₄ | 2-Ethylcyclohexanol | 91 | Not Specified | 0 | Acetone | [1] |

| Chromic Acid Oxidation | Na₂Cr₂O₇, H₂SO₄ | 4-Ethylcyclohexanol | 85-94 | 40 min | Not Specified | Water | [2] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Secondary Alcohols (General) | High | ~1-2 h | -78 to RT | Dichloromethane | [3][4] |

| PCC Oxidation | Pyridinium Chlorochromate | Secondary Alcohols (General) | High | 2-4 h | 0 to RT | Dichloromethane | |

| Hypochlorite Oxidation | NaOCl, CH₃COOH | Secondary Alcohols (General) | High | ~1-2 h | < 50 | Acetic Acid |

Note: While specific data for Swern, PCC, and hypochlorite oxidation of this compound were not found in the literature reviewed, the yields for secondary alcohols are generally high. The provided data for analogous substrates serves as a strong indicator of expected outcomes.

Experimental Protocols

Detailed methodologies for each of the key oxidation experiments are provided below. These protocols are based on established literature procedures and can be adapted for the specific oxidation of this compound.

Jones Oxidation of 2-Ethylcyclohexanol

This protocol is adapted from the synthesis of 2-ethylcyclohexanone and is expected to give a high yield for 1-ethylcyclohexanone.[1]

Materials:

-

2-Ethylcyclohexanol (or this compound)

-

Jones Reagent (8N solution prepared from CrO₃ and H₂SO₄)

-

Acetone

-

Isopropanol

-

Ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2-ethylcyclohexanol (1.6 moles) in 3.2 L of acetone and cool the mixture to 0°C in an ice bath.

-

Slowly add 8N Jones reagent dropwise with vigorous stirring. Continue the addition until the orange color of the reagent persists, indicating an excess of the oxidant.

-

Add isopropanol dropwise to quench the excess Jones reagent, which is indicated by the solution turning green.

-

Pour the reaction mixture into 2 L of ether.

-

Wash the organic layer with six 500 mL portions of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the resulting oil by short-path distillation to obtain 2-ethylcyclohexanone.

Swern Oxidation (General Procedure)

This is a mild oxidation method that avoids the use of heavy metals.[3][4]

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane and cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 equivalents) in dichloromethane to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes.

-

Add a solution of this compound (1 equivalent) in dichloromethane dropwise to the reaction mixture. Stir for 30-60 minutes at -78°C.

-

Add triethylamine (5 equivalents) to the flask and allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethylcyclohexanone.

-

Purify the product by column chromatography or distillation.

Pyridinium Chlorochromate (PCC) Oxidation (General Procedure)

PCC is a milder chromium-based oxidant that is effective for the oxidation of secondary alcohols to ketones.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Celite or silica gel

Procedure:

-

Suspend PCC (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask. Adding an adsorbent like Celite or silica gel can simplify the work-up.

-

Add a solution of this compound (1 equivalent) in dichloromethane to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the ethylcyclohexanone by flash chromatography or distillation.

Hypochlorite Oxidation (General Procedure)

This method utilizes readily available and less toxic household bleach as the oxidizing agent.

Materials:

-

This compound

-

Sodium hypochlorite solution (household bleach, ~5-8% NaOCl)

-

Glacial acetic acid

-

Saturated sodium bisulfite solution

-

Dichloromethane or diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a flask, combine this compound and glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution dropwise, maintaining the temperature below 50°C.

-

After the addition is complete, continue stirring at room temperature for about an hour. Monitor the reaction for the presence of excess oxidant using potassium iodide-starch paper.

-

Quench any remaining oxidant by adding a saturated solution of sodium bisulfite until the starch-iodide test is negative.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ethylcyclohexanone by distillation.

Signaling Pathways and Experimental Workflows

Visual representations of the reaction mechanisms and experimental workflows provide a clearer understanding of the processes involved.

General Oxidation Mechanism

The oxidation of a secondary alcohol to a ketone generally involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon.

Caption: Generalized mechanism for the oxidation of a secondary alcohol.

Jones Oxidation Workflow

Caption: Experimental workflow for Jones oxidation.

Swern Oxidation Workflow

References

An In-Depth Technical Guide to the Industrial Synthesis of 1-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclohexanol is a tertiary alcohol that serves as a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its structural features make it a key building block in the creation of more complex molecules. The industrial production of this compound primarily relies on two robust and scalable synthetic methodologies: the Grignard reaction and the catalytic hydrogenation of 2-ethylcyclohexanone. This technical guide provides a comprehensive overview of these core industrial synthesis methods, detailing experimental protocols, quantitative data, and process workflows to aid researchers and professionals in the field.

Core Industrial Synthesis Methods

The selection of a synthesis route for this compound on an industrial scale is dictated by factors such as cost, safety, yield, and purity requirements. The two predominant methods are the Grignard reaction, a classic and versatile method for C-C bond formation, and catalytic hydrogenation, a widely used industrial process for the reduction of carbonyl compounds.

Grignard Reaction Synthesis

The Grignard reaction offers a direct route to this compound by reacting cyclohexanone with an ethyl Grignard reagent, typically ethylmagnesium bromide. This method is highly effective for producing tertiary alcohols.

Reaction Scheme:

Cyclohexanone reacts with ethylmagnesium bromide in an ethereal solvent to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield this compound.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines a typical industrial-scale batch process.

-

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent).

-

A flame-dried reactor is charged with magnesium turnings under an inert atmosphere (e.g., nitrogen).

-

Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.

-

A solution of ethyl bromide in the anhydrous solvent is added dropwise to initiate the reaction. The reaction is exothermic and the rate of addition is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed, resulting in a solution of ethylmagnesium bromide.

-

-

Step 2: Reaction with Cyclohexanone.

-

The Grignard reagent solution is cooled to 0-10°C.

-

A solution of cyclohexanone in the anhydrous solvent is added dropwise to the cooled Grignard reagent. The temperature is maintained below 20°C to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

-

Step 3: Work-up and Purification.

-

The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid (e.g., HCl or H₂SO₄) to hydrolyze the magnesium alkoxide.[1]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound is purified by fractional distillation.

-

Quantitative Data for Grignard Synthesis

| Parameter | Value/Range | Notes |

| Molar Ratio (Cyclohexanone:EtMgBr) | 1 : 1.1 to 1 : 1.5 | An excess of the Grignard reagent is used to ensure complete conversion of the ketone. |

| Solvent | Anhydrous Diethyl Ether, THF | Essential for stabilizing the Grignard reagent.[2] |

| Reaction Temperature (Addition) | 0 - 20°C | To control the exothermic nature of the reaction.[3] |

| Reaction Time | 1 - 3 hours | Varies depending on the scale and reaction conditions. |

| Yield | 80 - 95% | Highly dependent on the purity of reagents and reaction conditions. |

Logical Workflow for Grignard Synthesis

Caption: Workflow for the industrial synthesis of this compound via the Grignard reaction.

Catalytic Hydrogenation of 2-Ethylcyclohexanone

Catalytic hydrogenation is a widely used industrial process that offers a cleaner and often more scalable alternative to stoichiometric reagents like Grignard reagents. In this method, 2-ethylcyclohexanone is reduced to this compound using hydrogen gas in the presence of a metal catalyst.

Reaction Scheme:

2-Ethylcyclohexanone is hydrogenated in the presence of a catalyst, typically under pressure, to yield this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a typical batch hydrogenation process.

-

Step 1: Catalyst Preparation and Reactor Charging.

-

A high-pressure hydrogenation reactor is charged with 2-ethylcyclohexanone and a suitable solvent (e.g., ethanol, isopropanol).

-

The catalyst, such as Raney Nickel or a supported noble metal catalyst (e.g., Rhodium on carbon, Ruthenium on alumina), is added to the mixture.

-

-

Step 2: Hydrogenation.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen to the desired pressure.

-

The reaction mixture is heated to the target temperature with vigorous stirring to ensure efficient gas-liquid-solid mixing.

-

The reaction is monitored by hydrogen uptake until the theoretical amount has been consumed or the reaction ceases.

-

-

Step 3: Product Isolation and Purification.

-

After cooling and depressurizing the reactor, the catalyst is removed by filtration.

-

The solvent is removed from the filtrate by distillation.

-

The resulting crude this compound is purified by fractional distillation.

-

Quantitative Data for Catalytic Hydrogenation

| Parameter | Raney Nickel | Rhodium on Carbon (Rh/C) | Ruthenium on Alumina (Ru/Al₂O₃) |

| Catalyst Loading | 5 - 15% w/w | 1 - 5% w/w | 1 - 5% w/w |

| Hydrogen Pressure | 10 - 50 bar | 5 - 30 bar | 10 - 40 bar |

| Temperature | 80 - 150°C | 50 - 100°C | 70 - 120°C |

| Solvent | Ethanol, Isopropanol | Ethanol, Methanol | Isopropanol, Ethanol |

| Conversion | >95% | >99% | >98% |

| Selectivity | High | High | High |

| Reaction Time | 2 - 8 hours | 1 - 6 hours | 2 - 7 hours |

Note: The optimal conditions can vary depending on the specific grade of the catalyst and the purity of the starting material.

Logical Workflow for Catalytic Hydrogenation

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. DE10304006B3 - Continuous method for preparing Grignard adducts, on column of magnesium turnings through which a mixture of halide and cyclohexanone reactant is passed, optionally with direct hydrolysis and dehydration to cyclohexene derivative - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 1-Ethylcyclohexanol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclohexanol, a tertiary alcohol, serves as a valuable and versatile starting material in organic synthesis. Its cyclic structure, coupled with the reactive hydroxyl group and the ethyl substituent, provides a scaffold for the construction of a diverse array of more complex molecules. This document outlines key applications of this compound as a synthetic building block, with a focus on its utility in the preparation of bioactive compounds. Detailed experimental protocols for key transformations are provided, along with a discussion of the underlying chemical principles and potential applications in medicinal chemistry and drug development.

Key Synthetic Transformations and Applications

This compound can be readily transformed into several key intermediates, which then serve as entry points for the synthesis of a variety of functionalized cyclic and acyclic compounds. The primary transformations include dehydration to 1-ethylcyclohexene and oxidation to 1-ethylcyclohexanone. These intermediates are pivotal for introducing further chemical diversity.

Table 1: Physicochemical and Spectroscopic Data of this compound and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) |

| This compound | C₈H₁₆O | 128.21 | 165-167 | 0.88 (t, 3H), 1.45-1.65 (m, 12H) | 8.5, 22.5, 25.6, 33.0, 72.5 |

| 1-Ethylcyclohexene | C₈H₁₄ | 110.20 | 134-136 | 0.98 (t, 3H), 1.50-2.10 (m, 10H), 5.35 (t, 1H) | 12.1, 22.9, 25.8, 27.0, 30.1, 125.8, 134.2 |

| 1-Ethylcyclohexanone | C₈H₁₄O | 126.20 | 175-177 | 0.85 (t, 3H), 1.60-2.40 (m, 11H) | 8.2, 22.8, 25.5, 27.9, 38.4, 41.8, 212.5 |

Application in the Synthesis of Bioactive Arylcyclohexylamines

A significant application of this compound is its use as a precursor for the synthesis of arylcyclohexylamines, a class of compounds known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] One such example is Eticyclidine (PCE), an analog of Phencyclidine (PCP).[2][3] These compounds have been studied for their anesthetic and psychotomimetic properties and are important tools in neuroscience research to probe the function of the NMDA receptor.[1][4]

The general synthetic strategy involves the conversion of this compound to a suitable precursor that can undergo nucleophilic attack by an organometallic reagent, followed by the introduction of the amine functionality.

Diagram 1: Synthetic Workflow for Arylcyclohexylamines from this compound

Caption: Synthetic route from this compound to Eticyclidine.

Experimental Protocols

Protocol 1: Oxidation of this compound to 1-Ethylcyclohexanone

This protocol describes the oxidation of the tertiary alcohol to the corresponding ketone, a crucial intermediate step.

-

Reagents and Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add PCC (1.5 eq) portion-wise to the stirred solution at room temperature. The mixture will turn dark brown.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethylcyclohexanone.

-

Purify the crude product by vacuum distillation.

-

-

Expected Yield: 80-90%

Protocol 2: Synthesis of N-Cyclohexylideneethylamine

This protocol details the formation of the imine intermediate.

-

Reagents and Materials:

-

1-Ethylcyclohexanone

-

Anhydrous ethylamine

-

Toluene

-

Anhydrous potassium hydroxide

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, mix 1-ethylcyclohexanone (1.0 eq) with anhydrous ethylamine (2.0 eq).[2]

-

Allow the mixture to stand for several hours (or overnight) to facilitate imine formation.[2]

-

Add solid potassium hydroxide to the mixture and shake thoroughly to remove water.[2]

-

Separate the organic layer by decantation.

-

Purify the resulting N-cyclohexylideneethylamine by vacuum distillation.[2]

-

-

Expected Yield: 75-85%

Protocol 3: Synthesis of Eticyclidine (PCE) via Grignard Reaction